molecular formula C19H17FN2OS B2814308 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 1705720-43-9

3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2814308
CAS No.: 1705720-43-9
M. Wt: 340.42
InChI Key: BHWJTPGUZQSFFC-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is an organic compound that features a fluorophenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, the fluorophenyl group can be introduced via electrophilic aromatic substitution.

    Synthesis of the Thiophenyl-Pyridinyl Intermediate: The thiophenyl-pyridinyl moiety can be synthesized through a series of reactions involving thiophene and pyridine derivatives, often using palladium-catalyzed cross-coupling reactions.

    Amide Bond Formation: The final step involves coupling the fluorophenyl intermediate with the thiophenyl-pyridinyl intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may serve as a lead compound for drug discovery. Its structural features suggest potential activity as an inhibitor of specific enzymes or receptors, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the fluorophenyl and thiophenyl groups.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
  • 3-(2-bromophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Uniqueness

Compared to its analogs, 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide may exhibit unique properties due to the presence of the fluorine atom, which can influence the compound’s electronic properties, metabolic stability, and binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c20-18-4-2-1-3-15(18)5-6-19(23)22-11-14-9-17(12-21-10-14)16-7-8-24-13-16/h1-4,7-10,12-13H,5-6,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWJTPGUZQSFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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